molecular formula C6H4F3NO2 B14639763 4-Methyl-2-(trifluoromethyl)-6H-1,3-oxazin-6-one CAS No. 54415-40-6

4-Methyl-2-(trifluoromethyl)-6H-1,3-oxazin-6-one

Cat. No.: B14639763
CAS No.: 54415-40-6
M. Wt: 179.10 g/mol
InChI Key: USBUHANAGBXQLG-UHFFFAOYSA-N
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Description

4-Methyl-2-(trifluoromethyl)-6H-1,3-oxazin-6-one is a heterocyclic compound that features a trifluoromethyl group and an oxazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(trifluoromethyl)-6H-1,3-oxazin-6-one typically involves the reaction of 4-methyl-2-trifluoromethyl-1,3-oxazin-6-one with various nucleophiles. For example, the addition of indoles to 4-methyl-2-trifluoromethyl-1,3-oxazin-6-one in an acidic medium proceeds at the C-2 atom and leads to the formation of 2-(indol-3-yl)-4-methyl-2-trifluoromethyl-2,3-dihydro-1,3-oxazin-6-ones . The reaction conditions often involve the use of dry solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(trifluoromethyl)-6H-1,3-oxazin-6-one undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the C-2 position.

    Addition Reactions: It reacts with nucleophiles such as indoles to form addition products.

    Cycloaddition Reactions: The oxazinone ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in reactions with this compound include indoles, pyrroles, and other nucleophiles. Reaction conditions often involve the use of dry solvents like tetrahydrofuran (THF) and controlled temperatures to ensure high selectivity and yield .

Major Products Formed

The major products formed from reactions involving this compound include various substituted oxazinones and dihydro-oxazinones, depending on the nucleophiles and reaction conditions used .

Scientific Research Applications

4-Methyl-2-(trifluoromethyl)-6H-1,3-oxazin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(trifluoromethyl)-6H-1,3-oxazin-6-one involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The oxazinone ring can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methyl-2-(trifluoromethyl)-6H-1,3-oxazin-6-one include:

Uniqueness

This compound is unique due to its specific combination of a trifluoromethyl group and an oxazinone ring, which imparts distinct reactivity and stability. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

54415-40-6

Molecular Formula

C6H4F3NO2

Molecular Weight

179.10 g/mol

IUPAC Name

4-methyl-2-(trifluoromethyl)-1,3-oxazin-6-one

InChI

InChI=1S/C6H4F3NO2/c1-3-2-4(11)12-5(10-3)6(7,8)9/h2H,1H3

InChI Key

USBUHANAGBXQLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC(=N1)C(F)(F)F

Origin of Product

United States

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